molecular formula C17H26ClNO B216127 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine

1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine

Cat. No. B216127
M. Wt: 295.8 g/mol
InChI Key: HHCAPUAPTFERAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer researchers, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been investigated for its potential use in the treatment of various conditions, including chronic pain, multiple sclerosis, and epilepsy.

Mechanism of Action

1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. The exact mechanism of action of 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of calcium channels.
Biochemical and Physiological Effects
1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 has a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to inhibit calcium channels and activate potassium channels. These effects can lead to analgesia, anti-inflammatory effects, and neuroprotection.

Advantages and Limitations for Lab Experiments

1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, making it useful for studying the physiological and biochemical effects of cannabinoid receptor activation. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to its use. It is a synthetic compound, and its effects may not fully reflect those of endogenous cannabinoids. Additionally, it can be difficult to obtain and may be expensive.

Future Directions

There are several future directions for research on 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 and related compounds. Finally, further research is needed to fully understand the mechanism of action of 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 and its effects on the nervous system.

Synthesis Methods

The synthesis of 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 involves the condensation of 1-pentylamine with 3-chlorophenylacetyl chloride to form 1-(3-chlorophenylacetyl)piperidine. This compound is then reacted with 4-methyl-1-piperidinyl lithium to form 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940. The synthesis of 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine 55,940 is a complex process that requires specialized equipment and expertise.

properties

Product Name

1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-[5-(3-chlorophenoxy)pentyl]-4-methylpiperidine

InChI

InChI=1S/C17H26ClNO/c1-15-8-11-19(12-9-15)10-3-2-4-13-20-17-7-5-6-16(18)14-17/h5-7,14-15H,2-4,8-13H2,1H3

InChI Key

HHCAPUAPTFERAC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCCCCOC2=CC(=CC=C2)Cl

Canonical SMILES

CC1CCN(CC1)CCCCCOC2=CC(=CC=C2)Cl

Origin of Product

United States

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